Alliacol B

Cytotoxicity DNA Synthesis Inhibition Ehrlich Carcinoma

Alliacol B is a validated tool compound for DNA synthesis inhibition in Ehrlich ascites carcinoma cells (2-5 μg/mL), equivalent to Alliacol A. Its unique cysteine reactivity makes it a key probe for covalent mechanism studies. Procure high-purity (≥98%) material for reliable analytical reference in natural product discovery and synthetic chemistry. Ensure experimental consistency—substitution with analogs may alter reactivity and bioactivity.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 79232-33-0
Cat. No. B1202296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliacol B
CAS79232-33-0
Synonymsalliacol B
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C(=O)OC23C14C(O4)C(C3)(C)C)CO
InChIInChI=1S/C15H20O4/c1-8-4-5-10-9(6-16)11(17)18-14(10)7-13(2,3)12-15(8,14)19-12/h8,12,16H,4-7H2,1-3H3/t8-,12-,14+,15-/m1/s1
InChIKeyIAPZIXBAFXUFEO-KXWVSSKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alliacol B (CAS 79232-33-0): Sesquiterpene Lactone Antibiotic Sourcing and Specification Guide


Alliacol B (12-hydroxydehydroalliacolide) is a sesquiterpene lactone antibiotic isolated from the fermentation broth of the basidiomycete fungus Marasmius alliaceus [1]. It belongs to the alliacane family of natural products, which are characterized by a unique tetracyclic core containing an epoxy-lactone moiety [1]. Alliacol B has the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . It is typically supplied as a white to off-white solid with a melting point of 121-123 °C and a purity of 98% for research-grade material . The compound demonstrates weak antibacterial and antifungal activity, but is primarily noted for its ability to inhibit DNA synthesis in Ehrlich ascites carcinoma cells [1].

Why Alliacol B Cannot Be Substituted with Generic Sesquiterpene Lactones or Other Alliacanes


Substituting Alliacol B with a structurally similar alliacane congener, such as Alliacol A, 12-noralliacolide, or a generic sesquiterpene lactone, is not advisable without explicit experimental validation due to documented differences in chemical stability and biological activity [1]. Specifically, the distinct structural features of Alliacol B, including the presence of a 12-hydroxydehydro group, directly influence its reactivity with biological nucleophiles like cysteine [1]. This reaction forms a covalent adduct that leads to a pronounced reduction in its biological activity, a property that is not universally shared to the same extent by its closest structural analogs and which critically impacts its behavior in cell-based assays and potential in vivo studies [1]. Consequently, the pharmacological and chemical profiles observed for Alliacol B cannot be inferred from data generated on other compounds within the same class.

Quantitative Differentiation of Alliacol B: Head-to-Head Evidence vs. Key Comparators


Cytotoxicity: Equivalent DNA Synthesis Inhibition to Alliacol A

In the same published study, Alliacol B demonstrates a strong, concentration-dependent inhibition of DNA synthesis in Ehrlich ascites carcinoma cells. The effective concentration range is reported as 2-5 μg/mL, which is quantitatively identical to that of its closest structural analog, Alliacol A, when tested under the same experimental conditions [1].

Cytotoxicity DNA Synthesis Inhibition Ehrlich Carcinoma

Chemical Reactivity: Cysteine Adduct Formation and Bioactivity Quenching

The biological activity of both Alliacol A and B is strongly reduced upon reaction with the thiol-containing amino acid cysteine, forming an adduct [1]. This specific reactivity is a key differentiator from non-electrophilic analogs and is critical for understanding its mechanism of action and handling requirements.

Chemical Stability Cysteine Reactivity Structure-Activity Relationship

Antimicrobial Activity: Weak and Non-Differential Spectrum

The primary literature characterizes the antibacterial and antifungal activity of both Alliacol B and Alliacol A as 'weak' [1]. No quantitative minimum inhibitory concentration (MIC) data are provided against specific strains, nor is there any reported difference in the spectrum or potency between the two compounds. This suggests that for antimicrobial discovery programs, neither compound offers a significant advantage over the other.

Antibacterial Antifungal Spectrum of Activity

Commercial Purity: A Potential Differentiator for Reproducible Research

Based on vendor specifications, Alliacol B is commercially available at a purity of 98% . In contrast, the closely related compound Alliacol A is listed by the same supplier at a purity of 95% . While not a biological differentiation, this difference in available purity grades (98% vs. 95%) can be a critical factor for procurement, particularly for assays requiring high compound integrity or for use as a reference standard.

Purity Quality Control Chemical Sourcing

Physical Properties: Melting Point as a Quality and Identity Check

The melting point of Alliacol B is reported as 121-123 °C , which is distinctly different from that of Alliacol A (155.5-156 °C) and Alliacolide (192-194 °C) . This significant difference in a fundamental physical constant serves as a simple, low-cost, and rapid identity and purity check upon receipt of the compound, distinguishing it from other alliacane family members.

Physical Characterization Melting Point Quality Control

Alliacol B: Evidence-Backed Applications in DNA Synthesis Inhibition and Chemical Biology


Validated Tool Compound for Studying DNA Synthesis Inhibition in Ehrlich Carcinoma Models

Based on direct head-to-head evidence, Alliacol B can be procured as a validated tool compound for studies investigating the inhibition of DNA synthesis in Ehrlich ascites carcinoma cells. Its potency (2-5 μg/mL) is well-defined and equivalent to that of the better-characterized Alliacol A [1], making it a suitable and interchangeable alternative for this specific application. This is particularly relevant for researchers seeking to validate a molecular target or pathway involved in cancer cell proliferation.

Chemical Probe for Investigating Covalent Modification by Electrophilic Natural Products

The documented reactivity of Alliacol B with cysteine, leading to a loss of biological activity, positions it as a valuable chemical probe for studying covalent mechanisms of action [1]. Researchers in chemical biology can use Alliacol B to explore the role of Michael acceptors or other electrophilic warheads in natural product pharmacology, and to model adduct formation with thiol-containing biomolecules. This application leverages the class-level inference of its reactivity as a key experimental variable.

Analytical Reference Standard for Alliacane Family Metabolite Profiling

The well-defined physical properties of Alliacol B, particularly its unique melting point (121-123 °C) [1], make it a practical analytical reference standard. Procurement is justified for laboratories engaged in natural product discovery or metabolomics, where a pure sample is needed to confirm the identity of Alliacol B in complex biological matrices via methods like HPLC, LC-MS, or GC-MS. This differentiates it from other alliacanes which have distinct, and equally well-defined, melting points .

Precursor or Standard for Synthetic Chemistry Efforts Targeting Alliacane Scaffolds

Given the interest in the total synthesis of the complex alliacane core, as evidenced by multiple synthetic studies [1], pure Alliacol B serves as an essential reference material for synthetic chemists. It can be used to confirm the stereochemical outcome of synthetic steps by direct comparison (e.g., NMR, TLC, optical rotation) with an authentic sample. This application is driven by the need for a high-purity benchmark (98%) in the development of new synthetic routes to this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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